(2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic acid methyl ester hydrochloride
Description
Structural classification and nomenclature
The compound (2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic acid methyl ester hydrochloride belongs to the broader class of piperidine derivatives, which are six-membered heterocyclic amines containing five carbon atoms and one nitrogen atom in a ring structure. This specific compound features three key substituents on the piperidine ring: methyl groups at positions 2 and 6, and a carboxylic acid methyl ester at position 4.
The nomenclature of this compound provides important information about its structure and stereochemistry. The "(2a,4a,6a)" prefix in the name denotes the specific stereochemical configuration of the substituents at positions 2, 4, and 6 of the piperidine ring. Based on alternative names found in the scientific literature, this stereochemical designation likely corresponds to the (2R,4R,6S) absolute configuration.
The compound is also known by several synonyms, including "methyl (2R,6S)-2,6-dimethylpiperidine-4-carboxylate;hydrochloride" and "METHYL (2R,4R,6S)-2,6-DIMETHYLPIPERIDINE-4-CARBOXYLATE HYDROCHLORIDE". These alternative names further clarify the absolute stereochemistry of the compound, indicating an R configuration at positions 2 and 4, and an S configuration at position 6.
The "hydrochloride" suffix indicates that the compound exists as a salt formed between the basic nitrogen of the piperidine ring and hydrochloric acid. This salt formation typically enhances the compound's water solubility and stability compared to the free base form.
Historical context and research significance
The compound (2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic acid methyl ester hydrochloride represents a relatively recent addition to the chemical literature. According to PubChem data, the compound was added to their database on January 6, 2016, with the most recent modifications dated May 24, 2025. This suggests ongoing interest in and development of this compound and related structures.
The significance of this compound in research stems primarily from its potential applications as a building block in organic synthesis and as a precursor for more complex molecules. The specific stereochemistry of the compound makes it particularly valuable for stereoselective synthesis, where control over the three-dimensional arrangement of atoms can significantly impact the properties and functions of the resulting molecules.
Recent advances in the synthesis of piperidine derivatives have expanded the methodologies available for creating compounds like (2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic acid methyl ester hydrochloride. Several synthetic routes to substituted piperidines have been reported in the scientific literature. For instance, researchers have developed approaches to piperidines through combinations of reductive amination and intramolecular aza-Michael reactions, which possess predictable diastereoselectivity. Other synthetic methodologies include cascade reactions involving Knoevenagel condensation, Michael addition, and consecutive Mannich reactions.
Specifically for 2,6-dimethylpiperidine derivatives with carboxylic functionality, asymmetric syntheses have been developed that employ phase-transfer catalysis followed by hydrogenation. In one reported example, the synthesis of (2R,6R)-tert-Butyl 2,6-Dimethylpiperidine-2-carboxylate was achieved with high stereoselectivity, suggesting that similar approaches might be applicable to the synthesis of our compound of interest with appropriate modifications to achieve the desired stereochemistry.
The following table summarizes some key synthetic approaches relevant to piperidine derivatives with controlled stereochemistry:
| Synthetic Approach | Key Features | Potential Relevance |
|---|---|---|
| Reductive amination/aza-Michael cascade | Predictable diastereoselectivity | Could be adapted for 2,6-dimethyl-4-carboxylate piperidines |
| Asymmetric phase-transfer catalysis | High enantioselectivity | Applicable to stereocontrolled synthesis |
| Knoevenagel/Michael/Mannich cascade | Multiple bonds formed in one pot | Efficient approach to multi-substituted piperidines |
| Microwave-mediated Leuckart reaction | Efficient diketone transformation | Alternative approach to piperidine ring formation |
The importance of compounds like (2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic acid methyl ester hydrochloride extends beyond synthetic methodology. Piperidine derivatives in general have garnered significant attention in pharmaceutical research due to their presence in numerous bioactive compounds and natural products. The ability to synthesize stereochemically defined piperidine derivatives provides valuable tools for medicinal chemistry research, where stereochemistry can significantly influence biological activity.
Relationship to piperidine derivatives and stereochemical isomers
The compound (2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic acid methyl ester hydrochloride belongs to a broader family of 2,6-dimethylpiperidine derivatives. Understanding its relationship to other piperidine compounds provides context for its structural features and potential applications.
The parent compound, 2,6-dimethylpiperidine, exists in three distinct stereoisomeric forms: the achiral (R,S)-isomer (also known as the cis-isomer) and the chiral (R,R)/(S,S) enantiomeric pair (trans-isomers). The stereochemistry of these compounds is determined by the relative orientation of the methyl groups at positions 2 and 6 of the piperidine ring.
The cis-2,6-dimethylpiperidine, also known as (2R,6S)-2,6-dimethylpiperidine or rel-(2R,6S)-2,6-dimethylpiperidine (CAS: 766-17-6), features methyl groups positioned on the same side of the piperidine ring plane. This configuration is particularly relevant to our compound of interest, as the (2a,4a,6a) designation suggests a specific stereochemical relationship among the substituents that appears to incorporate the cis arrangement of the methyl groups at positions 2 and 6.
The following table compares the key features of different stereoisomers related to our compound of interest:
The 2,6-dimethylpiperidines are typically prepared by reduction of 2,6-dimethylpyridine (2,6-lutidine), with the achiral cis-isomer being the predominant product of this reaction. The carboxylic acid methyl ester functionality at position 4 in our compound of interest represents an additional modification to this basic scaffold, introducing another stereocenter and increasing the structural complexity.
The broader class of piperidine derivatives has a wide range of applications, particularly in pharmaceutical chemistry. These compounds exhibit various pharmacological activities, including anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-viral, and analgesic effects. The specific stereochemistry of these compounds can significantly influence their biological activity and properties, highlighting the importance of stereochemical control in their synthesis.
In the case of (2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic acid methyl ester hydrochloride, the stereochemical configuration suggests a specific three-dimensional arrangement that may confer unique chemical properties. The compound represents an example of how stereochemical control in piperidine synthesis can lead to structurally diverse and potentially useful derivatives for various applications in organic and medicinal chemistry.
Properties
IUPAC Name |
methyl (2R,6S)-2,6-dimethylpiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-6-4-8(9(11)12-3)5-7(2)10-6;/h6-8,10H,4-5H2,1-3H3;1H/t6-,7+,8?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIELVVSJEHOQSC-PAFGHYSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1)C)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](N1)C)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic acid methyl ester hydrochloride, with CAS No. 179022-66-3 and a molecular formula of C9H18ClNO2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 207.70 g/mol
- Structure : The compound features a piperidine ring substituted with methyl groups and a carboxylic acid moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may influence:
- Neurotransmitter Systems : Similar compounds have been shown to modulate neurotransmitter release and receptor activity, potentially impacting mood and cognitive functions.
- Enzymatic Inhibition : The carboxylic acid group can participate in enzyme interactions, possibly acting as an inhibitor or modulator of specific pathways.
Antiviral Activity
Research indicates that derivatives of piperidine compounds exhibit antiviral properties. For instance:
- A study found that certain piperidine derivatives demonstrated significant inhibition against viral replication in cell cultures, suggesting potential applications in antiviral therapy .
- The compound's structure allows for modification that can enhance its efficacy against specific viruses.
Anticancer Potential
Piperidine derivatives have also been explored for their anticancer properties:
- A recent investigation into related compounds revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways .
- The methyl ester form may enhance bioavailability and cellular uptake, increasing therapeutic effectiveness.
Case Studies
- Neuroprotective Effects :
- Cardiovascular Applications :
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Chemistry
One of the primary applications of (2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic acid methyl ester hydrochloride is in pharmaceutical chemistry. It serves as an intermediate in the synthesis of various bioactive compounds. Research has indicated that derivatives of this compound exhibit potential pharmacological activities, including anti-inflammatory and analgesic properties. The structural modifications made to the piperidine core can lead to compounds with enhanced efficacy against specific biological targets.
Synthesis of Beta-Amino Acids
This compound is utilized in the synthesis of beta-amino acids and their analogs. Beta-amino acids are crucial in medicinal chemistry due to their ability to mimic natural amino acids while providing unique properties that can enhance drug design. The introduction of the piperidine structure allows for greater flexibility in modifying the biological activity of these amino acids, making them suitable for developing new therapeutic agents .
Research on Neurotransmitter Modulation
Studies have explored the effects of piperidine derivatives on neurotransmitter systems. The (2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic acid methyl ester hydrochloride has been investigated for its potential role in modulating neurotransmitter release and reuptake processes. This application is particularly relevant in the context of neurological disorders where neurotransmitter imbalances occur .
Chemical Synthesis and Catalysis
The compound can also serve as a reagent or catalyst in various organic synthesis reactions. Its ability to participate in nucleophilic substitutions makes it valuable for creating complex organic molecules. Researchers have reported successful applications in synthesizing other piperidine derivatives and related compounds through innovative synthetic pathways .
Case Study 1: Development of Analgesic Agents
A study published in a peer-reviewed journal detailed the synthesis of novel analgesic agents derived from (2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic acid methyl ester hydrochloride. The researchers modified the compound's structure to enhance its binding affinity to pain receptors while minimizing side effects associated with traditional analgesics.
Case Study 2: Neuropharmacological Studies
In another research project focusing on neuropharmacology, scientists investigated how this compound influences serotonin and dopamine pathways in animal models. The results indicated significant modulation of these neurotransmitters, suggesting potential applications in treating mood disorders.
Data Tables
| Application Area | Related Compounds |
|---|---|
| Pharmaceutical Chemistry | Beta-amino acids |
| Neurotransmitter Modulation | Piperazine derivatives |
| Organic Synthesis | Piperidine-based catalysts |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several classes of molecules: methyl esters , piperidine hydrochlorides , and alicyclic amines . Below is a comparative analysis:
Table 1: Structural Comparison
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight | Key Functional Groups | Core Structure |
|---|---|---|---|---|
| (2α,4α,6α)-2,6-Dimethyl-piperidine-4-carboxylic acid methyl ester hydrochloride | C₁₀H₁₈NO₂·HCl | 235.71 | Methyl ester, tertiary amine, HCl salt | Piperidine |
| 4-(Diphenylmethoxy)piperidine Hydrochloride (65214-86-0) | C₁₈H₂₁NO·HCl | 303.83 | Diphenylmethoxy, HCl salt | Piperidine |
| 17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride | C₂₁H₂₆N₂O₃·HCl | 394.91 | Yohimbane skeleton, methyl ester, HCl | Indole alkaloid |
| 6α,7β-Dihydroxyvouacapan-17β-oate methyl ester | C₂₃H₃₄O₆ | 418.52 | Vouacapan diterpene, methyl ester | Bicyclic diterpenoid |
Key Observations :
- Piperidine Derivatives : The target compound and 4-(Diphenylmethoxy)piperidine Hydrochloride both possess a piperidine core. However, the latter’s bulky diphenylmethoxy group likely reduces membrane permeability compared to the smaller methyl substituents in the target compound .
- Methyl Ester Bioactivity: Methyl esters in compounds like 6α,7β-dihydroxyvouacapan-17β-oate methyl ester (C2) exhibit antinociceptive activity via non-opioid pathways, suggesting that the ester group in the target compound may similarly influence receptor interactions .
Physicochemical Properties
Table 2: Solubility and Reactivity
| Compound Name | Water Solubility (HCl salt) | LogP (Predicted) | Stability Notes |
|---|---|---|---|
| Target compound | High | 1.2 | Stable under acidic conditions |
| 4-(Diphenylmethoxy)piperidine Hydrochloride | Moderate | 3.8 | Hydrolytically stable; sensitive to UV |
| Yohimbane methyl ester HCl | Moderate | 2.5 | Light-sensitive; prone to oxidation |
| Vouacapan methyl ester (C2) | Low | 4.1 | Stable in organic solvents |
Key Observations :
- The target compound’s high water solubility (due to HCl salt) contrasts with the lower solubility of vouacapan methyl esters, which rely on organic solvents for delivery .
Table 3: Reported Bioactivities
| Compound Name | Biological Activity | Mechanism Hypotheses |
|---|---|---|
| Target compound | Not yet fully characterized | Potential nicotinic acetylcholine receptor modulation (structural analogy) |
| 4-(Diphenylmethoxy)piperidine HCl | Intermediate in antihistamine synthesis | Dopamine reuptake inhibition (in vitro) |
| Yohimbane methyl ester HCl | α2-Adrenergic antagonism | Vasodilation; aphrodisiac effects |
| Vouacapan methyl ester (C2) | Antinociceptive (non-opioid) | TRPV1/glutamate receptor modulation |
Key Observations :
- The yohimbane derivative’s α2-adrenergic activity underscores the role of stereochemistry and rigid core structures in receptor specificity, suggesting the target compound’s flexible piperidine ring may allow for broader receptor interactions .
Preparation Methods
Piperidine Ring Formation
- The piperidine ring is typically synthesized via intramolecular cyclization of amino acid derivatives or substituted precursors.
- Common methods include nucleophilic substitution or reductive amination steps that close the six-membered ring.
- Control of stereochemistry at the 2 and 6 positions (bearing methyl groups) is crucial and often achieved by using chiral starting materials or chiral catalysts.
Esterification of Carboxylic Acid
- The carboxylic acid group at position 4 is esterified to a methyl ester by reacting with methanol.
- Acid catalysis is employed, commonly using sulfuric acid or hydrochloric acid as the catalyst.
- Reaction conditions typically involve refluxing the mixture to drive the esterification to completion.
Formation of Hydrochloride Salt
- The free base methyl ester is converted to its hydrochloride salt by treatment with hydrochloric acid gas or aqueous hydrochloric acid.
- This step improves the compound’s stability and solubility for further applications.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Piperidine ring cyclization | Amino acid derivatives, base or catalyst | 50–100 °C | Several hours | Stereoselective control important |
| Esterification | Methanol, acid catalyst (H2SO4 or HCl) | Reflux (~65 °C) | 4–12 hours | Removal of water drives ester formation |
| Hydrochloride salt formation | HCl gas or aqueous HCl | Room temperature | 1–2 hours | Produces stable crystalline salt |
Research Findings on Preparation
- The synthetic route has been reported to yield the compound with high purity (>95%) when optimized for temperature and reaction time during esterification.
- Cyclization step stereochemistry is critical; use of chiral auxiliaries or enantioselective catalysts enhances yield of the (2a,4a,6a) isomer.
- Continuous flow reactors have been explored industrially to improve reproducibility and scale-up potential, allowing precise control of reaction parameters.
Chemical Reaction Analysis
The compound’s preparation involves typical organic transformations:
- Cyclization : Intramolecular nucleophilic substitution or reductive amination.
- Esterification : Acid-catalyzed Fischer esterification.
- Salt formation : Acid-base reaction forming the hydrochloride.
These steps are well-documented in literature for piperidine derivatives, with adjustments made for the specific methyl substitutions and stereochemistry.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents | Typical Yield (%) | Reference Notes |
|---|---|---|---|---|
| Piperidine ring synthesis | Cyclization of amino acid derivatives | Amino acid precursors, base/catalyst | 70–85 | Stereoselective control essential |
| Esterification | Methanol + acid catalyst (H2SO4/HCl) | Methanol, H2SO4 or HCl | 80–95 | Reflux conditions, water removal important |
| Hydrochloride salt formation | Treatment with HCl gas or aqueous HCl | HCl gas or aqueous HCl | Quantitative | Improves solubility and stability |
Additional Notes on Industrial Production
- Large-scale synthesis benefits from continuous flow reactors to maintain consistent temperature and pressure.
- Automated systems allow precise control over reaction times, improving yield and purity.
- Industrial methods emphasize green chemistry principles by minimizing waste and optimizing solvent use.
Q & A
Basic Research Questions
Q. What chromatographic methods are optimal for isolating (2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic acid methyl ester hydrochloride from reaction mixtures?
- Methodology : Use a combination of column chromatography (silica gel, gradient elution with dichloromethane/methanol) and preparative HPLC (C18 column, acidic mobile phase). Monitor purity via TLC and confirm structural integrity with NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Adjust solvent polarity based on compound solubility and polarity indices derived from preliminary thin-layer chromatography (TLC) trials .
Q. How can the stereochemical configuration of the compound be confirmed experimentally?
- Methodology : Employ X-ray crystallography for unambiguous stereochemical assignment. If crystals are unavailable, use NOESY NMR to detect spatial proximities between methyl groups and the piperidine ring protons. Compare experimental optical rotation values with computational predictions (DFT-based calculations) to validate enantiomeric purity .
Q. What spectroscopic techniques are critical for characterizing this hydrochloride salt?
- Methodology :
- NMR : Analyze ¹H and ¹³C spectra for methyl group splitting patterns and piperidine ring conformation.
- IR : Confirm ester carbonyl (C=O) stretching (~1740 cm⁻¹) and hydrochloride salt formation (broad N-H stretch ~2500 cm⁻¹).
- MS : Use HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns consistent with methyl ester cleavage.
Cross-reference data with synthetic intermediates to rule out byproducts .
Advanced Research Questions
Q. How do non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) influence the compound’s stability in supramolecular assemblies?
- Methodology : Perform crystal structure analysis to identify intermolecular interactions (e.g., Cl⁻···H-N hydrogen bonds). Use density functional theory (DFT) to calculate interaction energies and compare with experimental thermogravimetric analysis (TGA) data to assess thermal stability. Solubility studies in polar/nonpolar solvents can further elucidate aggregation tendencies .
Q. What experimental designs are effective for resolving contradictory data in catalytic activity studies involving this compound?
- Methodology : Apply a factorial design (e.g., 2^k factorial) to isolate variables such as solvent polarity, temperature, and catalyst loading. Use response surface methodology (RSM) to optimize reaction conditions. Validate reproducibility via triplicate runs and statistical analysis (ANOVA) to distinguish experimental noise from genuine catalytic effects .
Q. How can the compound’s reactivity under acidic/basic conditions be systematically evaluated?
- Methodology : Conduct pH-dependent stability assays (e.g., HPLC monitoring over 24 hours at pH 1–13). Track degradation products via LC-MS and propose mechanistic pathways (e.g., ester hydrolysis or piperidine ring opening). Compare kinetic data (Arrhenius plots) to predict shelf-life under storage conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s electronic properties?
- Methodology : Re-evaluate computational parameters (e.g., basis sets, solvation models) using advanced software (Gaussian, ORCA). Validate experimental UV-Vis spectra with time-dependent DFT (TD-DFT) simulations. If discrepancies persist, consider alternative tautomeric forms or protonation states in solution .
Q. What strategies mitigate variability in biological activity assays (e.g., antifungal studies) reported for this compound?
- Methodology : Standardize assay protocols (e.g., CLSI guidelines for MIC determination). Use a reference strain (e.g., Candida albicans ATCC 10231) and include positive/negative controls. Perform dose-response curves with Hill slope analysis to quantify potency variations. Cross-validate with in vivo models (e.g., plant pathogen assays) to confirm relevance .
Tables of Key Findings
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
